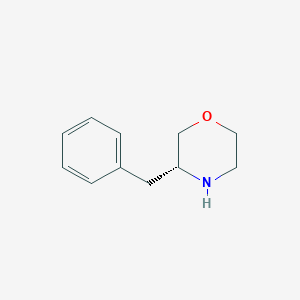

(R)-3-Benzylmorpholine

描述

“®-3-Benzylmorpholine” is a chemical compound with the CAS Number: 481038-59-9. Its molecular weight is 177.25 and its molecular formula is C11H15NO . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The IUPAC name for “®-3-Benzylmorpholine” is (3R)-3-benzylmorpholine . The InChI code for this compound is 1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h1-5,11-12H,6-9H2/t11-/m1/s1 .Physical And Chemical Properties Analysis

“®-3-Benzylmorpholine” is a solid, semi-solid, or liquid substance . It has a molecular weight of 177.25 . The storage temperature is normal, and it should be kept in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学研究应用

Chemokine Receptor Antagonism : One significant application of benzylmorpholine derivatives is in the development of CCR3 chemokine receptor antagonists. These compounds have shown promise in the treatment of asthma, allergic rhinitis, and other inflammatory diseases. A series of applications have claimed various derivatives of 2-aminomethyl-4-benzylmorpholine with affinities in the 10 – 100 pM range, demonstrating their potential in these therapeutic areas (Expert Opinion on Therapeutic Patents, 2004).

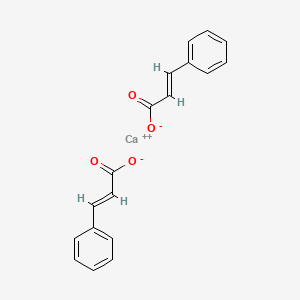

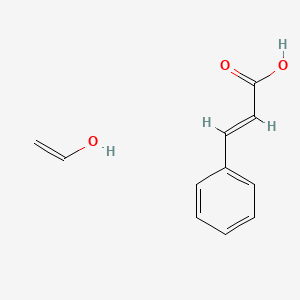

Synthesis Strategies : Research has also focused on the synthesis of benzylmorpholine and its derivatives. For example, an alternate synthesis of (R)-2-benzylmorpholine, an appetite suppressant agent, was accomplished starting from trans-cinnamyl alcohol employing Sharpless asymmetric epoxidation strategy (Tetrahedron Letters, 2016).

Poly ADP Ribose Polymerase Inhibition : Benzylmorpholine derivatives have been studied for their role in inhibiting poly (ADP-ribose) polymerase (PARP), particularly in the context of renal ischemia/reperfusion injury. These compounds have shown a protective effect on kidney injury by decreasing oxidative and nitrosative stress (Renal Failure, 2009).

Cancer Research : In cancer research, certain benzylmorpholine derivatives have been explored as potential inhibitors in the treatment of various cancers. For instance, the 2-amino-3-benzylthiopyridine scaffold has been studied for its c-Met inhibition capabilities, offering potential in cancer treatment (Bioorganic & Medicinal Chemistry, 2013).

Drug Development : The properties of benzylmorpholine derivatives have implications in drug development. Their ability to influence drug absorption and metabolism has been explored, which is critical for the development of new pharmaceutical compounds (Drug Testing and Analysis, 2017).

Polymerization Studies : In the field of materials science, benzylmorpholine derivatives have been used in polymerization studies. For example, 3-benzylmorpholine-2,5-dione was synthesized from the natural amino acid l-phenylalanine and used in ring-opening polymerization to create novel poly(ester amide) homopolymers (Macromolecular Rapid Communications, 2022).

安全和危害

The safety information for “®-3-Benzylmorpholine” includes several hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(3R)-3-benzylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h1-5,11-12H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXCLMMIDIVSFG-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426873 | |

| Record name | (R)-3-Benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Benzylmorpholine | |

CAS RN |

481038-59-9 | |

| Record name | (R)-3-Benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

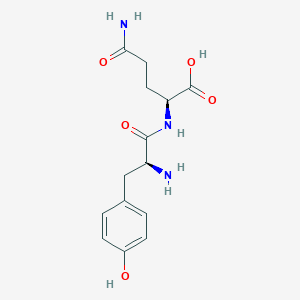

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate](/img/structure/B1588328.png)